6-氨基-2-甲基烟酸甲酯

描述

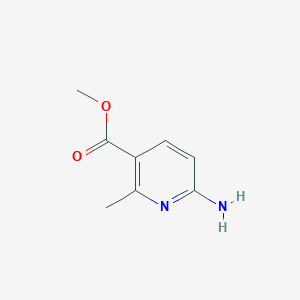

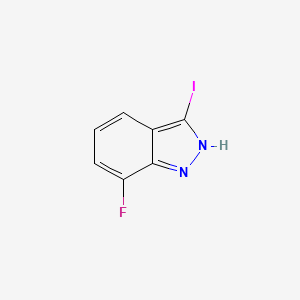

Methyl 6-amino-2-methylnicotinate is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It belongs to the class of nicotinate derivatives .

Synthesis Analysis

The synthesis of Methyl 6-amino-2-methylnicotinate involves the suspension of 6-Amino-2-methylnicotinic acid in methanol, followed by the addition of concentrated sulfuric acid. The mixture is then stirred under reflux for 18 hours. After cooling, an aqueous sodium hydroxide solution is added, and the mixture is extracted with chloroform. The organic layer is washed with saturated brine, and the solvent is evaporated to yield the title compound .Molecular Structure Analysis

The InChI code for Methyl 6-amino-2-methylnicotinate is1S/C8H10N2O2/c1-5-6 (8 (11)12-2)3-4-7 (9)10-5/h3-4H,1-2H3, (H2,9,10) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving Methyl 6-amino-2-methylnicotinate are not detailed in the search results, the compound is used in various chemical reactions and has promising potential in medicinal and industrial applications.Physical And Chemical Properties Analysis

Methyl 6-amino-2-methylnicotinate is a white crystalline powder . Its physical and chemical properties, such as boiling point, are not explicitly mentioned in the search results.科学研究应用

Pharmaceutical Development

Methyl 6-amino-2-methylnicotinate: is utilized in the synthesis of various pharmaceutical compounds. Its role in drug design is significant due to its structural properties that can influence both pharmacodynamic and pharmacokinetic aspects of drug candidates . It is also used in the development of topical preparations for muscle and joint pain relief, leveraging its vasodilatory properties .

Analytical Chemistry

In analytical chemistry, Methyl 6-amino-2-methylnicotinate may be employed as a standard or reagent in chromatographic techniques. Its precise detection and quantification are crucial for the quality control of pharmaceuticals and complex biological samples .

Biochemistry Research

This compound plays a role in biochemistry research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic assays to elucidate the biochemical mechanisms within living organisms .

Material Science

Methyl 6-amino-2-methylnicotinate: has potential applications in material science, especially in the development of new materials with specific biochemical properties. Its molecular structure could be key in designing novel polymers or coatings with desired functionalities .

Environmental Science

In environmental science, derivatives of nicotinic acid, like Methyl 6-amino-2-methylnicotinate , are studied for their impact on ecosystems and their potential use in bioremediation processes. Understanding their environmental fate and transport is essential for assessing ecological risks .

Agriculture

The compound’s derivatives are explored for their use in agriculture, particularly in the synthesis of pesticides and herbicides. Research focuses on enhancing the efficacy of these compounds while minimizing their environmental footprint .

安全和危害

Methyl 6-amino-2-methylnicotinate is classified as a warning signal word . Specific hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

属性

IUPAC Name |

methyl 6-amino-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEVWMZAZULDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716956 | |

| Record name | Methyl 6-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-2-methylnicotinate | |

CAS RN |

872355-52-7 | |

| Record name | Methyl 6-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1455417.png)

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)

amine](/img/structure/B1455427.png)

![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)